Cas no 2138424-81-2 (Methanone, (9-amino-1-oxa-4-azaspiro[5.5]undec-4-yl)cyclobutyl-)
![Methanone, (9-amino-1-oxa-4-azaspiro[5.5]undec-4-yl)cyclobutyl- structure](https://www.kuujia.com/scimg/cas/2138424-81-2x500.png)
Methanone, (9-amino-1-oxa-4-azaspiro[5.5]undec-4-yl)cyclobutyl- Chemical and Physical Properties
Names and Identifiers
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- Methanone, (9-amino-1-oxa-4-azaspiro[5.5]undec-4-yl)cyclobutyl-
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- Inchi: 1S/C14H24N2O2/c15-12-4-6-14(7-5-12)10-16(8-9-18-14)13(17)11-2-1-3-11/h11-12H,1-10,15H2
- InChI Key: QRMPFSFEOSSDOF-UHFFFAOYSA-N
- SMILES: C(N1CC2(CCC(N)CC2)OCC1)(C1CCC1)=O
Methanone, (9-amino-1-oxa-4-azaspiro[5.5]undec-4-yl)cyclobutyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-768573-0.05g |
4-cyclobutanecarbonyl-1-oxa-4-azaspiro[5.5]undecan-9-amine |
2138424-81-2 | 95.0% | 0.05g |
$1008.0 | 2025-02-22 | |
Enamine | EN300-768573-0.25g |
4-cyclobutanecarbonyl-1-oxa-4-azaspiro[5.5]undecan-9-amine |
2138424-81-2 | 95.0% | 0.25g |
$1104.0 | 2025-02-22 | |
Enamine | EN300-768573-0.5g |
4-cyclobutanecarbonyl-1-oxa-4-azaspiro[5.5]undecan-9-amine |
2138424-81-2 | 95.0% | 0.5g |
$1152.0 | 2025-02-22 | |
Enamine | EN300-768573-10.0g |
4-cyclobutanecarbonyl-1-oxa-4-azaspiro[5.5]undecan-9-amine |
2138424-81-2 | 95.0% | 10.0g |
$5159.0 | 2025-02-22 | |
Enamine | EN300-768573-2.5g |
4-cyclobutanecarbonyl-1-oxa-4-azaspiro[5.5]undecan-9-amine |
2138424-81-2 | 95.0% | 2.5g |
$2351.0 | 2025-02-22 | |
Enamine | EN300-768573-5.0g |
4-cyclobutanecarbonyl-1-oxa-4-azaspiro[5.5]undecan-9-amine |
2138424-81-2 | 95.0% | 5.0g |
$3479.0 | 2025-02-22 | |
Enamine | EN300-768573-1.0g |
4-cyclobutanecarbonyl-1-oxa-4-azaspiro[5.5]undecan-9-amine |
2138424-81-2 | 95.0% | 1.0g |
$1200.0 | 2025-02-22 | |
Enamine | EN300-768573-0.1g |
4-cyclobutanecarbonyl-1-oxa-4-azaspiro[5.5]undecan-9-amine |
2138424-81-2 | 95.0% | 0.1g |
$1056.0 | 2025-02-22 |
Methanone, (9-amino-1-oxa-4-azaspiro[5.5]undec-4-yl)cyclobutyl- Related Literature
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Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
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Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
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Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
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Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
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Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
Additional information on Methanone, (9-amino-1-oxa-4-azaspiro[5.5]undec-4-yl)cyclobutyl-
Comprehensive Overview of Methanone, (9-amino-1-oxa-4-azaspiro[5.5]undec-4-yl)cyclobutyl- (CAS No. 2138424-81-2)
The compound Methanone, (9-amino-1-oxa-4-azaspiro[5.5]undec-4-yl)cyclobutyl- (CAS No. 2138424-81-2) is a highly specialized chemical entity that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. Its unique structural features, including the spirocyclic and cyclobutyl moieties, make it a promising candidate for drug discovery and development. Researchers are particularly interested in its potential applications in targeting GPCRs (G Protein-Coupled Receptors) and kinase inhibitors, which are hot topics in modern therapeutics.
One of the key reasons for the growing interest in Methanone, (9-amino-1-oxa-4-azaspiro[5.5]undec-4-yl)cyclobutyl- is its structural complexity and bioavailability. The presence of both amino and oxa-aza functional groups within the spiro[5.5]undecane framework allows for diverse interactions with biological targets. This has led to its exploration in areas such as neurodegenerative diseases and cancer therapy, where precise molecular targeting is crucial. Recent studies have also highlighted its potential in anti-inflammatory applications, aligning with the current focus on immune modulation.
From a synthetic chemistry perspective, the preparation of Methanone, (9-amino-1-oxa-4-azaspiro[5.5]undec-4-yl)cyclobutyl- involves advanced multi-step organic synthesis techniques. The cyclobutyl group, in particular, poses challenges due to its ring strain, requiring optimized conditions for efficient coupling reactions. Researchers are actively investigating green chemistry approaches to streamline its production, reflecting the broader industry trend toward sustainable synthesis.
The pharmacological profile of Methanone, (9-amino-1-oxa-4-azaspiro[5.5]undec-4-yl)cyclobutyl- is another area of intense study. Preliminary data suggest favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are critical for drug candidates. Its lipophilicity and hydrogen bonding capacity are being fine-tuned to enhance blood-brain barrier penetration, a key consideration for CNS (Central Nervous System) therapeutics. This aligns with the rising demand for novel treatments in mental health and neurological disorders.
In the context of computational chemistry, Methanone, (9-amino-1-oxa-4-azaspiro[5.5]undec-4-yl)cyclobutyl- has been the subject of molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies. These in silico methods help predict its binding affinity and selectivity, reducing the need for extensive in vitro testing. The integration of AI-driven drug design tools has further accelerated its exploration, addressing the industry's push for faster drug development cycles.
The commercial potential of Methanone, (9-amino-1-oxa-4-azaspiro[5.5]undec-4-yl)cyclobutyl- is also noteworthy. With patents and intellectual property filings increasing, pharmaceutical companies are eyeing its inclusion in next-generation therapeutics. Its versatility makes it suitable for combination therapies, particularly in precision medicine, where tailored treatments are gaining traction. This resonates with the current emphasis on personalized healthcare and biomarker-driven approaches.
In summary, Methanone, (9-amino-1-oxa-4-azaspiro[5.5]undec-4-yl)cyclobutyl- (CAS No. 2138424-81-2) represents a cutting-edge compound with multifaceted applications. Its structural ingenuity, combined with its therapeutic potential, positions it as a molecule of high interest in both academic and industrial research. As advancements in synthetic methodologies and drug delivery systems continue, its role in addressing unmet medical needs is expected to expand significantly.
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